molecular formula C10H15ClN2O B1396984 (2S)-2-amino-N,N-dimethyl-2-phenylacetamide hydrochloride CAS No. 367259-26-5

(2S)-2-amino-N,N-dimethyl-2-phenylacetamide hydrochloride

Cat. No. B1396984
M. Wt: 214.69 g/mol
InChI Key: QJCCZUYHXMYWGC-FVGYRXGTSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves the use of spectroscopic techniques (like NMR, IR, MS) to elucidate the structure of the compound .


Chemical Reactions Analysis

This would involve discussing the chemical reactions that the compound undergoes, the conditions under which these reactions occur, and the products of these reactions .


Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility in various solvents, and stability. Spectroscopic properties, such as UV/Vis absorption, fluorescence, and NMR chemical shifts, might also be included .

Scientific Research Applications

Inhibitory Activity on Detrusor Contraction

A study by Take et al. (1992) investigated a series of compounds, including 2-phenylacetamide hydrochloride derivatives, for their inhibitory activity on detrusor contraction. These compounds were compared to oxybutynin for their potential use in treating overactive detrusor.

Antimicrobial Activity

Research by Jayadevappa et al. (2012) synthesized a new class of 2-phenylacetamide derivatives and evaluated their antimicrobial activity. They found that some compounds exhibited superior in vitro activity compared to standard drugs like clotrimazole and streptomycin.

Synthesis and Radiolabeling

A study by Latli and Casida (1995) involved the radiosynthesis of a chloroacetanilide herbicide, which is a type of 2-phenylacetamide, for studies on its metabolism and mode of action.

Anticonvulsant Activity

Research conducted by Soyer et al. (2004) synthesized omega-(1H-imidazol-1-yl)-N-phenylacetamide derivatives to evaluate their anticonvulsant activity, identifying compounds with potent effects.

Catalyzed Synthesis in Aqueous Media

Kumar, Saxena, and Gupta (2013) developed a method using B(OH)3 and ZnO-NP catalysis for synthesizing 2-arylamino-2-phenylacetamide in water, which was then converted into α-amino acids. This work is detailed in their respective studies found here and here.

Electrochemical Reduction Studies

Pasciak et al. (2014) investigated the electrochemical reduction of 2-chloro-N-phenylacetamides, contributing to the understanding of the electrochemical behaviors of these compounds. More details can be found here.

Safety And Hazards

This would involve a discussion of the compound’s toxicity, flammability, and environmental impact. It would also include appropriate handling and disposal procedures .

Future Directions

This would involve a discussion of ongoing research involving the compound, potential new applications, and areas where further study is needed .

properties

IUPAC Name

(2S)-2-amino-N,N-dimethyl-2-phenylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.ClH/c1-12(2)10(13)9(11)8-6-4-3-5-7-8;/h3-7,9H,11H2,1-2H3;1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJCCZUYHXMYWGC-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C(C1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)[C@H](C1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-amino-N,N-dimethyl-2-phenylacetamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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